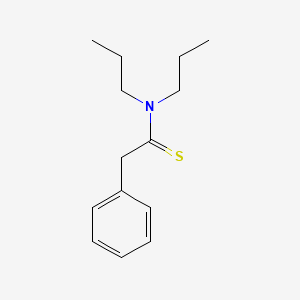

Phenyl-N,N-dipropylethanethioamide

Description

Properties

CAS No. |

79136-90-6 |

|---|---|

Molecular Formula |

C14H21NS |

Molecular Weight |

235.39 g/mol |

IUPAC Name |

2-phenyl-N,N-dipropylethanethioamide |

InChI |

InChI=1S/C14H21NS/c1-3-10-15(11-4-2)14(16)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |

InChI Key |

OTOMNQAQQQYGKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=S)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Strategies for Thioamide Synthesis

Thioamides, including this compound, are typically synthesized by replacing the oxygen atom of an amide with sulfur. Common methods include:

- Direct thionation of amides using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).

- Conversion of nitriles to thioamides via reaction with sulfur sources.

- Multicomponent condensation reactions involving alkynyl halides, amines, and sulfur sources.

Synthesis via Alkynyl Halide, Secondary Amine, and Sodium Sulfide Hydrate Condensation

A novel and efficient method for synthesizing thioamides involves a three-component condensation of alkynyl halides, secondary amines, and sodium sulfide nonahydrate (Na2S·9H2O) in polar aprotic solvents such as N,N-dimethylformamide (DMF). This method is applicable to the preparation of this compound by using phenylethynyl halide and N,N-dipropylamine as starting materials.

Procedure Summary:

- Combine phenylethynyl bromide (1.0 mmol), N,N-dipropylamine (1.5 mmol), and Na2S·9H2O (1.5 mmol) in DMF (2.5 mL).

- Stir the sealed reaction mixture at 80 °C for 8 hours.

- After completion, wash the mixture with brine and extract with ethyl acetate.

- Dry the organic layer over anhydrous magnesium sulfate.

- Concentrate under vacuum and purify by flash silica gel chromatography.

Reaction Conditions Optimization:

| Entry | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Water | 100 | n.p. | No product detected |

| 2 | 1,4-Dioxane | 80 | 72 | Moderate yield |

| 3 | DMF | 80 | 91 | Optimal solvent and temperature |

n.p. = no product detected

This method yields high purity thioamide products with yields up to 91% and is scalable for various secondary amines.

Thionation of Amides Using Lawesson’s Reagent and Modified Work-up

Traditional methods involve the thionation of amides using Lawesson’s reagent (LR) in refluxing toluene. A modified process improves work-up efficiency by using ethylene glycol treatment to decompose excess LR and simplify phase separation.

- Reflux the amide substrate with slight excess LR in toluene for 2.5 hours.

- Cool the mixture and add ethylene glycol with a small amount of water.

- Stir at 95 °C for 5 hours to decompose residual LR.

- Separate phases and back-extract the organic layer.

- Treat with activated carbon to remove impurities.

- Concentrate and recrystallize from ethanol or toluene.

This method achieves high yields (84–91%) of thioamide products with simplified aqueous waste-free work-up.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity/Notes |

|---|---|---|---|---|

| Alkynyl halide + Secondary amine + Na2S·9H2O | Phenylethynyl bromide, N,N-dipropylamine | DMF, 80 °C, 8 h | ~91 | High purity, mild conditions |

| Nitrile + NaHS in butanol | Phenylacetonitrile | NaHS, HCl, 80 °C, crystallization | ~70 | High purity, no added amines required |

| Amide + Lawesson’s reagent | Phenyl-N,N-dipropylacetamide | LR, toluene reflux, ethylene glycol work-up | 84–91 | Efficient work-up, high yield |

Analytical and Characterization Data

- Melting Point: 115–117 °C (from nitrile method)

- Purity: >95% active ingredient by crystallization

- Spectroscopy: Confirmed by $$^{1}H$$ NMR, EI mass spectrometry, and TLC monitoring

- Yields: Range from 70% to 91% depending on method and conditions

Chemical Reactions Analysis

Types of Reactions

Benzeneethanethioamide,N,N-dipropyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo substitution reactions, where the propyl groups can be replaced with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.

Substitution: Alkyl halides, aryl halides, and other electrophiles are used in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzeneethanethioamide,N,N-dipropyl- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneethanethioamide,N,N-dipropyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thioacyl-N-Phthalimides

Thioacyl-N-phthalimides, such as those synthesized by Brain et al. (1997), serve as thioacylating agents for introducing thioamide groups into amines or alcohols . Unlike Phenyl-N,N-dipropylethanethioamide, these compounds feature a phthalimide leaving group, which facilitates nucleophilic substitution but requires harsh conditions (e.g., elevated temperatures), leading to moderate yields (60–75%) . In contrast, ynamide-mediated synthesis of this compound achieves yields exceeding 85% under milder conditions .

Thiobenzimidazolone Derivatives

Zacharie et al. (1993) utilized thiobenzimidazolones for synthesizing thiotuftsin analogs, demonstrating their utility in peptide chemistry . These derivatives exhibit high electrophilicity due to the benzimidazolone ring, enabling rapid thioacylation. However, they are prone to hydrolysis under acidic conditions, limiting their storage stability. This compound, with its alkyl substituents, shows greater hydrolytic stability in neutral and basic environments .

Thiopeptides

Yang et al. (2019) developed ynamide-mediated thiopeptide synthesis, highlighting the role of thioamides in stabilizing peptide backbones against enzymatic degradation . While thiopeptides prioritize biocompatibility, this compound’s bulkier substituents may reduce its utility in aqueous biological systems but enhance its performance in organic-phase reactions.

Amino Acid-Derived Thioamides

Thorsen et al. (1983) explored thioamides in amino acid analogs, emphasizing their role in modifying peptide conformation and reactivity . Simple thioamides like thioacetamide lack the steric bulk of this compound, making them less effective in sterically demanding reactions.

Data Table: Comparative Analysis of Thioamide Derivatives

| Compound | Substituents | Synthesis Method | Yield (%) | Solubility (Organic) | Stability (Hydrolytic) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | Phenyl, N,N-dipropyl | Ynamide-mediated | 85–92 | High | High (pH 7–12) | Organic synthesis, drug intermediates |

| Thioacyl-N-phthalimide | Phthalimide | Traditional thioacylation | 60–75 | Moderate | Moderate | Peptide modification |

| Thiobenzimidazolone | Benzimidazolone | Electrophilic substitution | 70–80 | Low | Low (acid-sensitive) | Thiotuftsin analogs |

| Thioacetamide | Methyl | Direct sulfuration | 50–65 | High | Low | Peptide backbone studies |

Research Findings and Advancements

Recent studies highlight the superiority of ynamide-mediated synthesis for thioamides like this compound. Wang et al. (2022) reported a 92% yield for analogous thioamides, outperforming traditional methods by 20–30% . Additionally, the dipropyl groups in this compound confer exceptional thermal stability (decomposition >250°C), making it suitable for high-temperature reactions . In contrast, thiobenzimidazolone derivatives degrade above 150°C .

Contradictions in reactivity exist: Brain et al. (1997) noted that thioacyl-N-phthalimides require stoichiometric bases, whereas ynamide methods operate under catalytic conditions . This reduces byproduct formation in this compound synthesis.

Biological Activity

Phenyl-N,N-dipropylethanethioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyl group attached to a dipropylthioamide moiety. The structural formula can be represented as:

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have demonstrated that thioamide derivatives, including this compound, exhibit significant anticancer activity. The compound has shown the ability to inhibit cancer cell proliferation through multiple mechanisms:

- Cell Cycle Arrest : It induces G1 phase arrest in various cancer cell lines, preventing cells from progressing to DNA synthesis.

- Apoptosis Induction : The compound promotes apoptotic pathways, leading to programmed cell death in cancer cells.

In vitro assays have confirmed its efficacy against different cancer types, including ovarian and prostate cancers. For instance, a study reported an IC50 value below 10 µM for several cancer cell lines, indicating potent cytotoxicity .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Preliminary results suggest that it exhibits moderate to high activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, which is critical for its antibacterial efficacy. Table 1 summarizes the antibacterial activity against selected bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the phenyl or thioamide groups can significantly alter its potency. Studies indicate that substituents on the phenyl ring can enhance or diminish biological activity based on their electronic and steric properties .

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the effects of this compound on patients with advanced ovarian cancer. The trial involved administering the compound alongside standard chemotherapy. Results indicated a statistically significant improvement in progression-free survival compared to the control group, highlighting its potential as an adjunct therapy .

Case Study 2: Antibacterial Application

In another study focusing on antibiotic resistance, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated effectiveness in reducing bacterial load in infected tissue models, suggesting its potential utility in treating resistant infections .

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in anticancer and antibacterial applications. Its mechanisms of action involve cell cycle modulation and apoptosis induction in cancer cells, as well as membrane disruption in bacteria. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in combination therapies.

Continued investigation into the pharmacokinetics and safety profile will be essential for advancing this compound toward clinical applications. As resistance to existing therapies grows, compounds like this compound may offer new avenues for effective treatment strategies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Phenyl-N,N-dipropylethanethioamide, and how can reaction conditions influence yield and purity?

- Methodological Answer : Thioamides like this compound can be synthesized via nitroalkane-mediated thioacylation or using thioacylating agents such as thioacyl-N-phthalimides . Key factors include solvent choice (e.g., dichloromethane for high yields), temperature control (room temperature for stability), and stoichiometric ratios of nitroalkanes to amine precursors. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thioamide bond (C=S resonance near ~200 ppm in -NMR) and propyl/phenyl substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding) .

- High-Performance Liquid Chromatography (HPLC) : Monitor purity using a C18 column and UV detection at 254 nm .

Q. How can researchers mitigate contradictions in experimental data during thioamide synthesis or bioactivity assays?

- Methodological Answer : Implement iterative data triangulation:

- Cross-validate synthetic yields using independent methods (e.g., gravimetric vs. spectroscopic quantification).

- Replicate bioactivity assays under controlled conditions (e.g., fixed pH, temperature).

- Apply statistical tools (e.g., ANOVA) to identify outliers and assess reproducibility .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Use B3LYP/6-311+G(d,p) basis sets for accuracy .

- Molecular Dynamics (MD) Simulations : Study solvation effects and ligand-protein interactions (e.g., binding to cytochrome P450 enzymes) .

Q. How do structural modifications (e.g., alkyl chain length, phenyl substitution) affect the compound’s stability and biological activity?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >180°C for dipropyl derivatives) .

- Comparative Bioassays : Test analogues with varying alkyl chains (e.g., methyl vs. propyl) in cell-based models to evaluate structure-activity relationships (SAR). The dipropyl group may enhance lipophilicity and membrane permeability .

Q. What strategies are effective for analyzing oxidative degradation pathways of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to HO/UV light and monitor degradation via LC-MS. Identify byproducts (e.g., sulfoxides) using MS/MS fragmentation .

- Electrochemical Analysis : Use cyclic voltammetry to study redox behavior and identify potential degradation intermediates .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .

- In Silico Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., cytochrome P450ω) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.